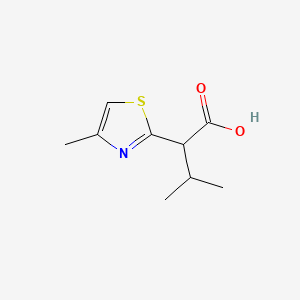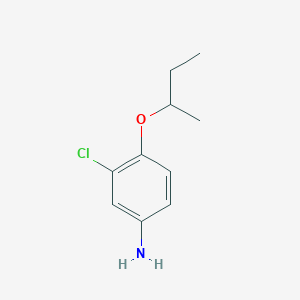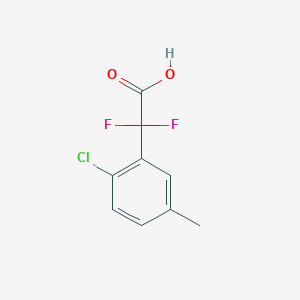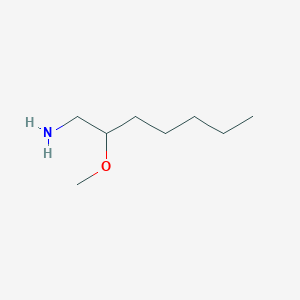![molecular formula C7H7ClN4 B13070693 1-{4-Chloropyrrolo[2,1-f][1,2,4]triazin-7-yl}methanamine](/img/structure/B13070693.png)
1-{4-Chloropyrrolo[2,1-f][1,2,4]triazin-7-yl}methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-{4-Chloropyrrolo[2,1-f][1,2,4]triazin-7-yl}methanamine is a chemical compound with the molecular formula C7H7ClN4 It is a derivative of pyrrolo[2,1-f][1,2,4]triazine, which is a heterocyclic compound containing nitrogen atoms in its ring structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-{4-Chloropyrrolo[2,1-f][1,2,4]triazin-7-yl}methanamine typically involves the reaction of 4-chloropyrrolo[2,1-f][1,2,4]triazine with appropriate amine reagents. One common method involves the use of 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline and 4-chloropyrrolo[2,1-f][1,2,4]triazine in the presence of a palladium catalyst and sodium carbonate in dimethylformamide (DMF) under nitrogen atmosphere .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring purity through various purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
1-{4-Chloropyrrolo[2,1-f][1,2,4]triazin-7-yl}methanamine can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atom in the pyrrolo[2,1-f][1,2,4]triazine ring can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. Reaction conditions typically involve solvents like DMF or dichloromethane (DCM) and may require catalysts such as palladium or copper.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.
Major Products Formed
Substitution Reactions: Products include derivatives where the chlorine atom is replaced by the nucleophile.
Oxidation and Reduction Reactions: Products include oxidized or reduced forms of the original compound, depending on the reagents used.
Aplicaciones Científicas De Investigación
1-{4-Chloropyrrolo[2,1-f][1,2,4]triazin-7-yl}methanamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic properties, including as an anticancer or antimicrobial agent.
Industry: Utilized in the development of new materials or as a precursor in the synthesis of specialty chemicals.
Mecanismo De Acción
The mechanism of action of 1-{4-Chloropyrrolo[2,1-f][1,2,4]triazin-7-yl}methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 4-{2-Chloropyrrolo[2,1-f][1,2,4]triazin-4-yl}morpholine
- 1-(4-Chloropyrrolo[2,1-f][1,2,4]triazin-7-yl)propan-2-amine
- 2-(4-Chloropyrrolo[2,1-f][1,2,4]triazin-7-yl)propanoic acid
Uniqueness
1-{4-Chloropyrrolo[2,1-f][1,2,4]triazin-7-yl}methanamine is unique due to its specific substitution pattern and the presence of the methanamine group. This structural feature imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Propiedades
Fórmula molecular |
C7H7ClN4 |
|---|---|
Peso molecular |
182.61 g/mol |
Nombre IUPAC |
(4-chloropyrrolo[2,1-f][1,2,4]triazin-7-yl)methanamine |
InChI |
InChI=1S/C7H7ClN4/c8-7-6-2-1-5(3-9)12(6)11-4-10-7/h1-2,4H,3,9H2 |
Clave InChI |
BDXMDMZMZZLQLU-UHFFFAOYSA-N |
SMILES canónico |
C1=C(N2C(=C1)C(=NC=N2)Cl)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-Methyl-1-[(thiophen-3-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B13070617.png)
![4-[(3-Methylbutan-2-yl)oxy]pyridin-3-amine](/img/structure/B13070624.png)

![3-(Bicyclo[2.2.1]heptan-2-YL)-4-methyl-1H-pyrazol-5-amine](/img/structure/B13070636.png)
![Methyl 13-nitro-2,3,5,6,8,9-hexahydrobenzo[b][1,4,7,10]tetraoxacyclododecine-12-carboxylate](/img/structure/B13070637.png)
![3-[(3,3-Difluorocyclopentyl)methoxy]azetidine](/img/structure/B13070644.png)
![4-[3-(Chloromethyl)oxolan-2-yl]-1-ethyl-1H-pyrazole](/img/structure/B13070652.png)

![5,7-Dimethyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine](/img/structure/B13070665.png)
![N-[1-(furan-2-yl)ethyl]-1-methyl-1H-pyrazol-4-amine](/img/structure/B13070672.png)


